

Application Note: High-Throughput Screening of GLPG1837 Using a YFP Halide Assay

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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657

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Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] Mutations can lead to a dysfunctional protein, resulting in impaired ion transport across epithelial cell membranes.[2] One therapeutic strategy is the use of CFTR potentiators, small molecules that enhance the channel gating of CFTR proteins present at the cell surface.[3] **GLPG1837** is a novel CFTR potentiator that has shown higher efficacy for certain CFTR mutations compared to other approved therapies.[1]

This application note describes a robust and quantitative high-throughput screening (HTS) method to identify and characterize CFTR potentiators, such as **GLPG1837**, using a cell-based Yellow Fluorescent Protein (YFP) halide assay.[4][5] This assay relies on the principle that the fluorescence of a halide-sensitive YFP (YFP-H148Q/I152L) is quenched by iodide ions.[6][7] Cells co-expressing a CFTR mutant and the YFP-based halide sensor are used. Activation of CFTR channels by a potentiator facilitates the influx of iodide into the cell, leading to a decrease in YFP fluorescence.[8] The rate of fluorescence quenching is directly proportional to the CFTR channel activity.[6]

Mechanism of Action of GLPG1837

GLPG1837 is a CFTR potentiator that increases the open probability of the CFTR channel.[9] It has been shown to be effective on Class III and IV CFTR mutations, such as the G551D mutation.[3][10] Studies suggest that **GLPG1837** and another potentiator, VX-770 (ivacaftor), likely compete for the same binding site on the CFTR protein, indicating a similar mechanism of action.[1][9][11] This allosteric modulation enhances the channel's gating function, independent of nucleotide-binding domain dimerization and ATP hydrolysis.[1][9]

Data Presentation

The following table summarizes the potency (EC50) of **GLPG1837** on various CFTR mutants as determined by the YFP halide assay. This data demonstrates the efficacy of **GLPG1837** as a potentiator for different disease-causing mutations.

CFTR Mutant	GLPG1837 EC50 (nM)	Reference Compound (VX-770) EC50 (nM)	Cell Line
G551D	159	-	HEK293
G178R	-	-	HEK293
S549N	-	-	HEK293
R117H	-	-	HEK293
F508del (low temp corrected)	-	-	CFBE41o-

Data adapted from various sources.[10][12] Note: Direct comparative EC50 values for all mutants were not consistently available in the searched literature.

Experimental Protocols

Cell Line and Culture

Human Embryonic Kidney (HEK293) cells or cystic fibrosis bronchial epithelial (CFBE41o-) cells are suitable for this assay.[12][13] Cells are stably or transiently co-transfected with a plasmid encoding the CFTR mutant of interest and a plasmid for the halide-sensitive YFP (YFP-H148Q/I152L/F47L).[12] Cells should be cultured in appropriate media (e.g., DMEM for

HEK293) supplemented with 10% FBS and 1% penicillin/streptomycin.[12] For some mutants like F508del, a low-temperature incubation (e.g., 27°C for 24-48 hours) may be necessary to facilitate protein trafficking to the cell membrane.[5][12]

YFP Halide Assay Protocol

This protocol is adapted for a 96-well plate format, suitable for HTS.[2][5]

Materials:

- Transfected cells (HEK293 or CFBE41o-)
- Black, clear-bottom 96-well plates
- Phosphate-Buffered Saline (PBS)
- Iodide Buffer (PBS with 100 mM NaI replacing 100 mM NaCl)[4]
- Forskolin (to activate CFTR through PKA-mediated phosphorylation)[14]
- **GLPG1837** (or other test compounds)
- Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~535 nm)

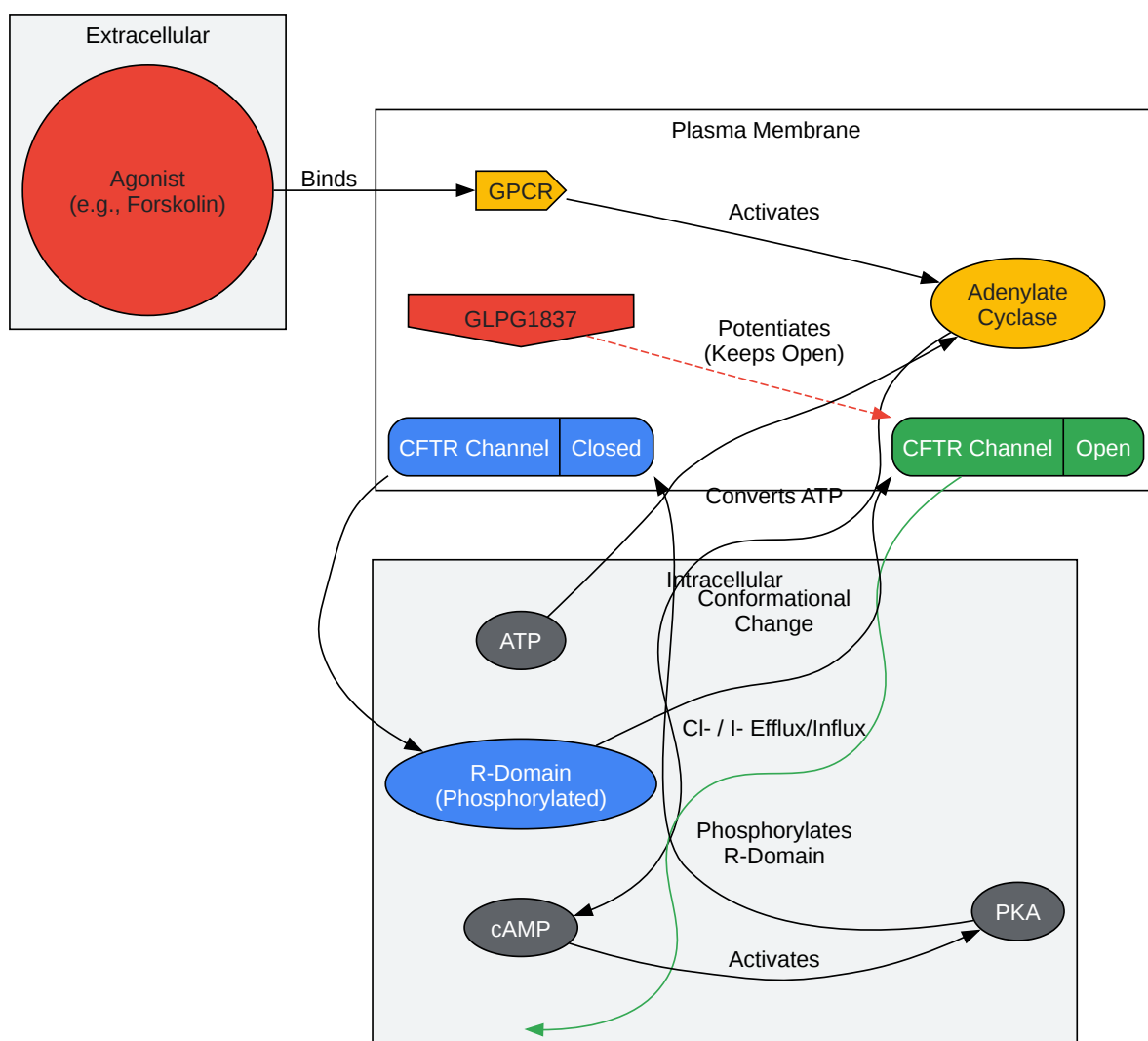
Procedure:

- Cell Plating: Seed the transfected cells into black, clear-bottom 96-well plates at a density of 20,000-70,000 cells per well and culture for 24-72 hours.[5][12]
- Compound Incubation:
 - Prepare serial dilutions of **GLPG1837** and control compounds in PBS.
 - Wash the cells three times with 200 µl of PBS.[5]
 - After the final wash, leave a residual volume of 40-60 µl of PBS in each well.[5][13]

- Add the compound dilutions to the wells and incubate for a specified time (e.g., 20 minutes) at 37°C.[13] Include a DMSO control.
- CFTR Activation:
 - Prepare a solution of forskolin (e.g., 10 μ M) in PBS.[10][13]
 - Add the forskolin solution to all wells (except for negative controls) to activate the CFTR channels.
- Fluorescence Reading and Iodide Addition:
 - Place the 96-well plate in a fluorescence plate reader.
 - Set the reader to acquire fluorescence readings every 1-2 seconds.
 - Establish a baseline fluorescence reading for 5-10 seconds.
 - Using an automated injector, add an equal volume of Iodide Buffer to each well.
 - Continue to record the fluorescence for at least 30-60 seconds to monitor the quenching.
- Data Analysis:
 - The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.
 - Calculate the initial rate of quenching for each well.
 - Normalize the data to the DMSO control.
 - Plot the normalized rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

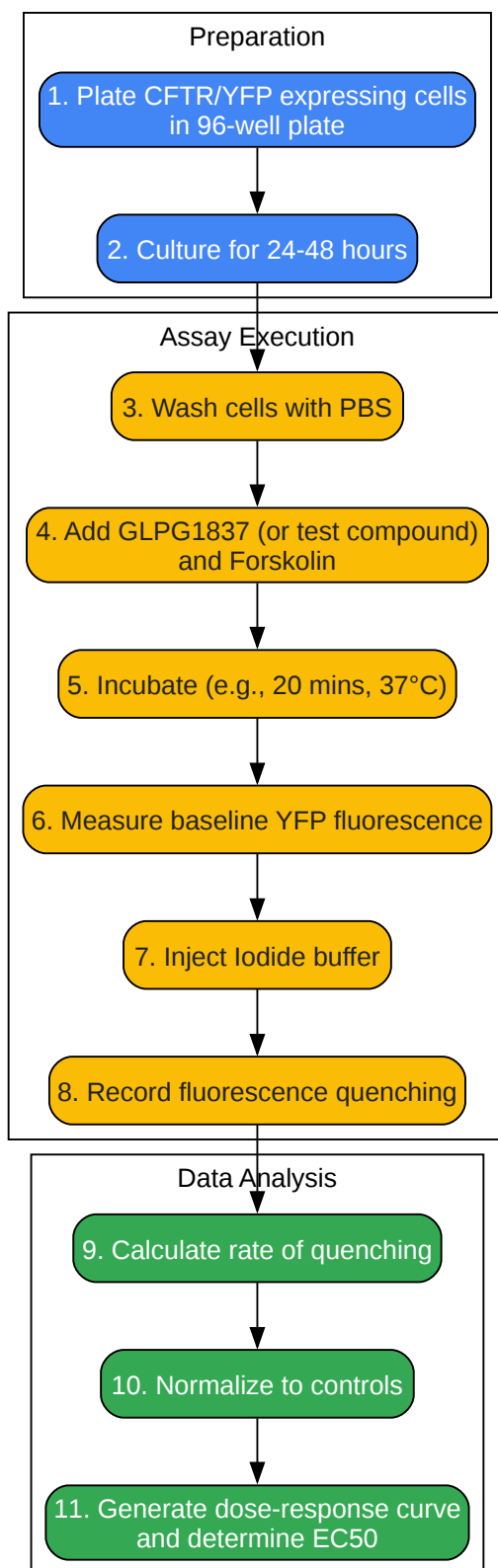
CFTR Activation and Signaling Pathway



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Caption: CFTR channel activation pathway and the role of **GLPG1837**.

YFP Halide Assay Experimental Workflow



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Caption: Step-by-step workflow for the YFP halide assay.

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References

- 1. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo [mdpi.com]
- 7. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. prezi.com [prezi.com]
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